

Technical Guide: Glycyltryptophan Hydrate – Molecular Characterization & Analytical Framework[1]

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Compound of Interest

Compound Name: Glycyltryptophan hydrate

Cat. No.: B7953547

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Executive Summary

Glycyl-L-tryptophan (Gly-Trp) is a dipeptide of significant interest in pharmaceutical development, serving as a model compound for peptide stability studies, a substrate for peptide transporter analysis (PepT1), and a specialized excipient in lyophilized formulations.[1] [2] Its physicochemical behavior is defined by the interaction between the hydrophilic glycine backbone and the hydrophobic, indole-containing tryptophan side chain.

For researchers and formulation scientists, the ambiguity surrounding its hydration state—often labeled generically as "hydrate"—can lead to stoichiometric errors in dosage calculations and reaction yields. This guide provides a definitive breakdown of the molecular weight variants, structural properties, and validated analytical protocols for precise characterization.

Part 1: Molecular Identity & Stoichiometry[1]

The term "**Glycyltryptophan hydrate**" refers to the crystal lattice containing water molecules. Commercial supplies often vary between anhydrous, monohydrate, and dihydrate forms.[1] Correct stoichiometric calculations require identifying the specific hydration state of your lot.

Comparative Physicochemical Data

Property	Anhydrous Form	Monohydrate Form	Dihydrate Form
Chemical Formula			
Molecular Weight	261.28 g/mol	279.30 g/mol	297.31 g/mol
Stoichiometric Factor	1.00	1.069	1.138
CAS Registry	2390-74-1	Generic CAS often used	Generic CAS often used
Appearance	White crystalline powder	White crystals	Plate-like crystals



Critical Note: Most commercial Certificates of Analysis (CoA) list the CAS 2390-74-1 regardless of water content. Always verify the Water Content (Karl Fischer) value on the CoA.[1] If water content is ~6.4%, it is a monohydrate. If ~12.1%, it is a dihydrate.[1]

Structural Architecture

The molecule exists primarily as a zwitterion at physiological pH.[1]

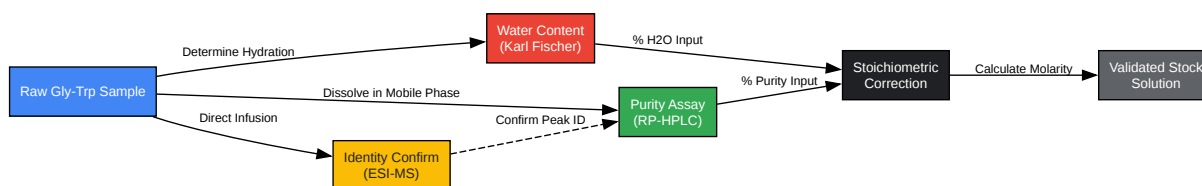
- N-Terminus (Gly): Protonated amine ()-[1]
- C-Terminus (Trp): Deprotonated carboxylate ()-[1]
- Side Chain: The indole ring of tryptophan is responsible for the molecule's strong UV absorbance at 280 nm and intrinsic fluorescence, making it self-indicating in HPLC.[1]

Part 2: Analytical Methodologies

To ensure data integrity in drug development, a self-validating analytical workflow is required. [1] The following protocols prioritize specificity (differentiating degradation products) and accuracy.

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing an unknown lot of Gly-Trp.



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Figure 1: Integrated analytical workflow for the characterization of **Glycyltryptophan hydrate**, ensuring accurate molarity calculations.

Protocol: Reversed-Phase HPLC Assay

This method separates Gly-Trp from free Tryptophan (hydrolysis product) and Glycine (transparent at 280nm). [1]

Equipment: HPLC with UV-Vis or PDA detector. Column: C18 (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 3.5 μ m). [1]

Parameter	Setting / Description
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Flow Rate	1.0 mL/min
Gradient	5% B to 60% B over 20 minutes
Detection	UV @ 280 nm (Specific to Indole ring)
Injection Vol	10 μ L
Column Temp	25°C

Method Causality:

- Wavelength (280 nm): Chosen to maximize sensitivity for the Tryptophan moiety while ignoring buffer salts and the Glycine backbone.
- Acidic Mobile Phase (TFA): Suppresses the ionization of the carboxylic acid, sharpening the peak shape and improving retention on the hydrophobic C18 stationary phase.[1]

Protocol: Mass Spectrometry (Identity)[1]

- Ionization: Electrospray Ionization (ESI), Positive Mode.[1][3]
- Expected Signals:
- Interpretation: The hydrate water molecules are stripped during the ionization process in the vacuum source; therefore, MS will always detect the anhydrous mass. Do not use MS to determine hydration state.

Part 3: Stability & Formulation Science[1]

Hydrolysis Pathways

Gly-Trp is susceptible to peptide bond hydrolysis, yielding free Glycine and Tryptophan.[1] This reaction is acid-catalyzed and temperature-dependent.[1]

Reaction:

[1]

Monitoring Strategy: In the HPLC method (Section 2.2), free Tryptophan will elute later than Gly-Trp due to the loss of the hydrophilic Glycine group, making Tryptophan more hydrophobic.

[1]

Oxidation Risks

The indole ring in Tryptophan is sensitive to oxidation, particularly by light (photo-oxidation) and reactive oxygen species.[1]

- Degradation Products: N-formylkynurenine, Kynurenine.[1]
- Prevention: Store solid powder at -20°C, protected from light. Solutions should be prepared fresh or stored with an inert headspace (Argon/Nitrogen).

Solubility & Dissolution[1]

- Water: Soluble (~20-30 mg/mL).[1]
- Acidic Media (0.1 M HCl): Highly soluble (Protonation of N-terminus).[1]
- Alkaline Media: Soluble, but risk of racemization and oxidation increases.

Part 4: Stoichiometric Calculation for Formulation

When preparing a standard solution (e.g., 10 mM), you must correct for the water content found in the specific lot.[1]

Formula:

[1]

Example:

- Target: 1 Liter of 10 mM Gly-Trp.[1]
- .[4][5][6]

- CoA states: Water Content = 6.5% (Monohydrate-like), Purity = 99.5%.

[1]

Failure to apply this correction results in a 7.5% under-dosing error.

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